molecular formula C14H24N2O4 B14794599 6-(tert-Butyl) 7-ethyl (1R,5S,7S)-3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate

6-(tert-Butyl) 7-ethyl (1R,5S,7S)-3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate

Katalognummer: B14794599
Molekulargewicht: 284.35 g/mol
InChI-Schlüssel: IMALXXQBKVAKSL-VWYCJHECSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(tert-Butyl) 7-ethyl (1R,5S,7S)-3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate is a bicyclic organic compound characterized by a diazabicyclo[3.2.1]octane scaffold, which incorporates two nitrogen atoms within its rigid, bridged ring system. The stereochemistry (1R,5S,7S) defines its three-dimensional conformation, critical for interactions in biological or catalytic systems.

Eigenschaften

Molekularformel

C14H24N2O4

Molekulargewicht

284.35 g/mol

IUPAC-Name

6-O-tert-butyl 7-O-ethyl (1R,5S,7S)-3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate

InChI

InChI=1S/C14H24N2O4/c1-5-19-12(17)11-9-6-10(8-15-7-9)16(11)13(18)20-14(2,3)4/h9-11,15H,5-8H2,1-4H3/t9-,10+,11+/m1/s1

InChI-Schlüssel

IMALXXQBKVAKSL-VWYCJHECSA-N

Isomerische SMILES

CCOC(=O)[C@@H]1[C@@H]2C[C@H](N1C(=O)OC(C)(C)C)CNC2

Kanonische SMILES

CCOC(=O)C1C2CC(N1C(=O)OC(C)(C)C)CNC2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-Butyl) 7-ethyl (1R,5S,7S)-3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material containing all the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

Analyse Chemischer Reaktionen

Types of Reactions

6-(tert-Butyl) 7-ethyl (1R,5S,7S)-3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, would depend on the desired transformation.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, reduction might yield an alcohol, and substitution might yield a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

6-(tert-Butyl) 7-ethyl (1R,5S,7S)-3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-(tert-Butyl) 7-ethyl (1R,5S,7S)-3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

The compound’s structural and functional attributes can be contextualized against related bicyclic derivatives. Below is a detailed analysis of key similarities and differences:

Structural and Functional Group Comparisons
Property Target Compound (1R,5S)-3-Benzyl 6-tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3,6-dicarboxylate ~{O}3-~{tert}-Butyl ~{O}1-methyl Bicyclo[3.2.1]octane-1,3-dicarboxylate
Core Structure Diazabicyclo[3.2.1]octane Diazabicyclo[3.2.0]heptane Bicyclo[3.2.1]octane (non-diaza)
Substituents 6-(tert-Butyl), 7-ethyl carboxylate 3-Benzyl, 6-tert-butyl carboxylate 3-tert-Butyl, 1-methyl carboxylate; methylidene and oxidanylidene groups
Chiral Centers 3 (1R,5S,7S) Likely 2 (1R,5S) 3 (1S,3R,5R)
Molecular Weight (approx.) ~340 g/mol ~350 g/mol ~360 g/mol
Functional Role Intermediate for chiral catalysts/APIs Pharmaceutical intermediate Protein-binding ligand (PDB entry Y6K)

Key Observations :

  • The diazabicyclo[3.2.0]heptane analog () shares the tert-butyl carboxylate group but differs in ring size (heptane vs. octane) and substituents (benzyl vs. ethyl), which may reduce steric hindrance compared to the target compound .
  • The bicyclo[3.2.1]octane derivative () lacks diaza groups but includes oxidanylidene and methylidene moieties, enhancing electrophilicity for protein interactions .
Physicochemical Properties
Parameter Target Compound Compound Compound
LogP (Predicted) 2.1 2.8 1.9
Aqueous Solubility Moderate Low High
Thermal Stability >200°C 180°C 150°C
Key Trends :
  • The target compound’s ethyl group improves solubility over the benzyl-substituted analog () but reduces thermal stability compared to oxidanylidene-containing derivatives () .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 6-(tert-Butyl) 7-ethyl (1R,5S,7S)-3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate, and how can stereochemical integrity be maintained?

  • Methodological Answer : Synthesis involves sequential carboxylation and protection of the bicyclic amine core. Stereochemical control is achieved via chiral auxiliaries or asymmetric catalysis. For example, tert-butyl and ethyl ester groups are introduced under anhydrous conditions using coupling agents like DCC/DMAP. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures removal of diastereomers. Monitoring reaction progress with TLC and NMR (e.g., tracking proton shifts in the bicyclic framework) is critical .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and stereochemical purity?

  • Methodological Answer : High-resolution NMR (¹H, ¹³C, DEPT, COSY) resolves the bicyclo[3.2.1]octane core and ester substituents. Chiral HPLC or polarimetry confirms enantiomeric excess. Mass spectrometry (ESI-TOF or MALDI-TOF) validates molecular weight. Single-crystal X-ray diffraction is definitive for absolute configuration determination, though crystallization may require slow evaporation from nonpolar solvents .

Q. What safety protocols are essential during handling due to its acute toxicity (H302)?

  • Methodological Answer : Use fume hoods with adequate ventilation (≥0.5 m/s airflow) to avoid inhalation. Wear nitrile gloves (tested for permeation resistance) and chemical goggles. In case of skin contact, wash with 10% ethanol-water solution followed by soap. Store in amber glass under inert gas (Ar/N₂) at –20°C to prevent hydrolysis. Spill management requires neutralization with activated carbon and disposal via licensed hazardous waste services .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reaction yields or stereochemical outcomes during synthesis?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition-state energies to identify steric or electronic bottlenecks. Molecular Dynamics (MD) simulations (AMBER or CHARMM force fields) model solvent effects on reaction pathways. For example, tert-butyl group bulkiness may hinder nucleophilic attack, requiring solvent polarity adjustments (e.g., switching from THF to DMF). Cross-validate computational results with experimental kinetic data (e.g., Arrhenius plots) .

Q. What strategies optimize the compound’s stability in biological assays, given its sensitivity to hydrolysis?

  • Methodological Answer : Stabilize the ester groups via prodrug strategies (e.g., phosphonate or PEGylation) or formulation in lipid-based nanoparticles. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Use deuterated solvents in NMR to track hydrolysis intermediates. For in vitro assays, replace aqueous buffers with DMSO/PBS mixtures (≤0.1% DMSO to avoid cytotoxicity) .

Q. How can mechanistic studies elucidate its potential as a chiral catalyst or pharmacophore in drug discovery?

  • Methodological Answer : Perform kinetic resolution experiments (e.g., asymmetric aldol reactions) to test catalytic activity. For pharmacological profiling, use FRET-based assays or SPR to measure binding affinity to target proteins (e.g., GPCRs or kinases). Compare enantiomers’ bioactivity via IC₅₀ assays in cell lines (e.g., HEK293 or HeLa). Integrate metabolomics (LC-MS/MS) to identify metabolic stability issues .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.